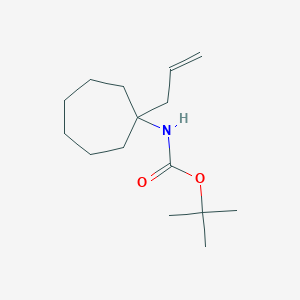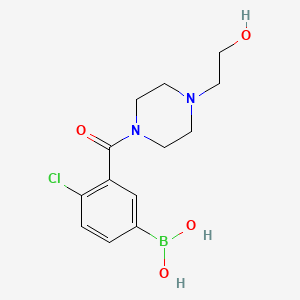
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Drug Metabolism
Research into the metabolism of Lu AA21004, a novel antidepressant, revealed the formation of a piperazine N-oxide/N-glucuronide metabolite, underscoring the role of piperazine derivatives in drug metabolism and their potential generation of novel metabolites. This highlights the importance of understanding the metabolic pathways of drugs containing piperazine structures for their development and safety profiles (Uldam et al., 2011).
Antimicrobial Activity
The synthesis of amide derivatives of quinolone, incorporating piperazine moieties, has shown antimicrobial activity against a range of bacteria and fungi. This suggests that compounds like (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid could potentially be modified or act as scaffolds for developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Synthesis of Biologically Active Compounds
The combination of piperazine and boronic acid groups within a single molecule has been explored for the synthesis of biologically active compounds. Research in this area has led to the development of benzyl piperazine derivatives of boronic acids, demonstrating potential as novel biologically active compounds. This work underscores the versatility and utility of incorporating both piperazine and boronic acid functionalities into compounds for biological applications (Adamczyk-Woźniak et al., 2015).
Optical Modulation and Sensor Applications
Research involving phenyl boronic acids conjugated to polyethylene glycol for the dispersion of single-walled carbon nanotubes (SWNT) and their optical modulation in response to saccharide binding demonstrates the potential application of boronic acid derivatives in sensor technology. The structural variability of phenyl boronic acids affects the quantum yield of SWNT photoluminescence, indicating the significance of boronic acid derivatives' structure in developing optical sensors (Mu et al., 2012).
properties
IUPAC Name |
[4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJIXSZZKZAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



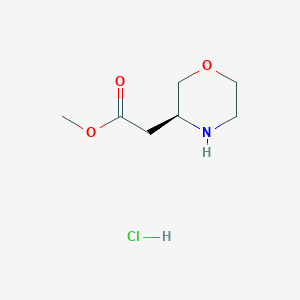
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)
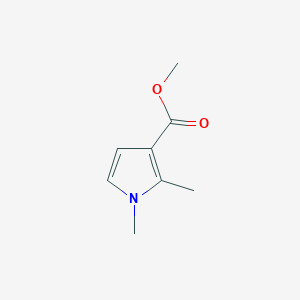
![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)
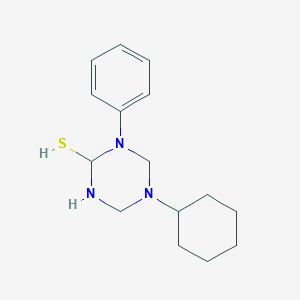
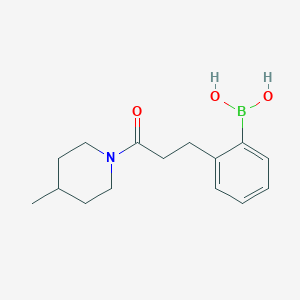
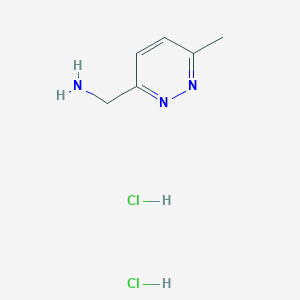
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)

![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)
